molecular formula C6H4ClF3N2 B1357606 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine CAS No. 241164-09-0

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1357606
CAS No.: 241164-09-0
M. Wt: 196.56 g/mol
InChI Key: MHJYYMZHEQUQLJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the behavior of various cell types, leading to changes in cellular activities and functions . These effects are crucial for understanding how the compound can be used in therapeutic settings and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in the presence of absolute ethanol under ice bath conditions . The reaction is monitored using thin-layer chromatography (TLC) until the raw material is completely consumed.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, amines, and thiols. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or cooling to control the reaction rate and yield.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a trifluoromethyl group on the pyrimidine ring can influence its electronic characteristics and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYYMZHEQUQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600561
Record name 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241164-09-0
Record name 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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